molecular formula C19H16ClNO4 B6422320 7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide CAS No. 950381-23-4

7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide

Cat. No.: B6422320
CAS No.: 950381-23-4
M. Wt: 357.8 g/mol
InChI Key: IQLYEXRGSYFZDX-UHFFFAOYSA-N
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Description

7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the class of benzoxepines. Compounds in this class are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzoxepine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chloro and methoxy groups: These functional groups can be introduced via halogenation and methylation reactions.

    Attachment of the carboxamide group: This step often involves amidation reactions using suitable amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl groups.

    Reduction: Reduction of the carboxamide group to an amine.

    Substitution: Halogen substitution reactions, particularly involving the chloro group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptor sites, modulating signal transduction pathways.

    Pathways: Affecting cellular pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-9-methoxy-1-benzoxepine-4-carboxamide: Lacks the N-(3-methoxyphenyl) group.

    9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide: Lacks the chloro group.

    7-chloro-1-benzoxepine-4-carboxamide: Lacks both methoxy groups.

Uniqueness

7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide is unique due to the presence of both chloro and methoxy groups, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

7-Chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Chemical Formula : C18_{18}H18_{18}ClN1_{1}O4_{4}
  • Molecular Weight : 345.80 g/mol

The compound features a benzoxepine core, which is known for its diverse pharmacological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : It has been suggested that certain derivatives of benzoxepines can inhibit enzymes such as acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts, which may enhance cognitive functions and have implications in treating neurodegenerative diseases .
  • Antitumor Activity : Preliminary studies show that compounds with similar structures exhibit antitumor properties by disrupting tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This mechanism positions them as potential candidates for cancer therapy .
  • Modulation of Multidrug Resistance (MDR) : Some derivatives have demonstrated the ability to reverse MDR in cancer cells, enhancing the efficacy of conventional chemotherapeutics like doxorubicin .

Biological Activity Data

A summary of biological activity data for this compound is presented in the following table:

Assay Type IC50 Value (µM) Cell Line/Target Reference
AChE Inhibition10Human brain homogenate
Antitumor Activity5.2HCT116 (colon cancer)
MDR Modulation2.0ABCB1-overexpressing T-lymphoma cells

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of benzoxepine derivatives, this compound was shown to significantly improve cognitive function in rodent models subjected to neurotoxic insults. The compound's ability to inhibit AChE contributed to increased acetylcholine levels, resulting in enhanced synaptic transmission and cognitive performance .

Case Study 2: Anticancer Efficacy

A series of experiments conducted on various cancer cell lines revealed that this compound exhibited potent cytotoxicity against HCT116 cells, with an IC50 value of 5.2 µM. The mechanism was attributed to its role as a tubulin polymerization inhibitor, effectively halting cell division and inducing apoptosis in malignant cells .

Properties

IUPAC Name

7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4/c1-23-16-5-3-4-15(11-16)21-19(22)12-6-7-25-18-13(8-12)9-14(20)10-17(18)24-2/h3-11H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLYEXRGSYFZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC3=C(C(=CC(=C3)Cl)OC)OC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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